3-Acetoxy-4'-isopropylbenzophenone

説明

3-Acetoxy-4’-isopropylbenzophenone is a chemical compound belonging to the class of benzophenones. It is known for its unique properties and is commonly used in various sectors, including pharmaceuticals, cosmetics, and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-4’-isopropylbenzophenone typically involves the acetylation of 4’-isopropylbenzophenone. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of 3-Acetoxy-4’-isopropylbenzophenone may involve a multi-step process that includes the preparation of intermediates followed by their acetylation. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and controlled environments .

化学反応の分析

Types of Reactions: 3-Acetoxy-4’-isopropylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

科学的研究の応用

Chemical Properties and Structure

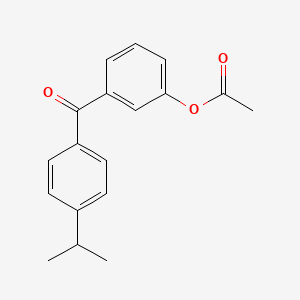

The molecular formula of 3-Acetoxy-4'-isopropylbenzophenone is , with a molecular weight of approximately 270.31 g/mol. The structure features an acetoxy group and an isopropyl substituent on the benzophenone backbone, which contributes to its unique chemical reactivity and stability.

Organic Synthesis

Dicarbonylative Benzannulation

A significant application of this compound is in organic synthesis, particularly in dicarbonylative benzannulation reactions. Research has demonstrated that this compound can participate in reactions catalyzed by palladium and copper to produce complex aromatic compounds efficiently. For instance, a study highlighted the use of 3-acetoxy-1,4-enynes in combination with carbon monoxide and silylboranes to generate 3-hydroxyarylacylsilanes through a one-step process, showcasing the versatility of benzophenone derivatives in synthetic chemistry .

Photochemical Applications

UV Absorption and Stabilization

Benzophenones are well-known for their ability to absorb ultraviolet (UV) light, making them useful as UV stabilizers in various materials. This compound can be employed in formulations for plastics, coatings, and cosmetics to protect against UV degradation. Its effectiveness as a UV filter is attributed to its ability to absorb harmful UV radiation and convert it into less harmful energy forms .

Material Science

Polymer Additives

In material science, this compound serves as an additive in polymer formulations. It enhances the durability and longevity of materials exposed to sunlight by preventing photodegradation. The incorporation of this compound into polymers can improve their mechanical properties and thermal stability .

Case Study 1: Synthesis of Functionalized Nanoparticles

A recent study explored the use of polyphenol-containing nanoparticles synthesized using benzophenone derivatives like this compound. These nanoparticles exhibited significant antioxidant properties and potential applications in drug delivery systems due to their biocompatibility and ability to interact with various biological molecules .

Case Study 2: UV Protection in Coatings

Another case study evaluated the effectiveness of coatings containing this compound as a UV stabilizer. The results indicated that surfaces treated with this compound showed significantly reduced degradation when exposed to simulated sunlight over extended periods compared to untreated surfaces .

作用機序

The mechanism of action of 3-Acetoxy-4’-isopropylbenzophenone involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key biomolecules .

類似化合物との比較

- 4’-Isopropylbenzophenone

- 3-Acetoxybenzophenone

- 4-Acetoxybenzophenone

Comparison: 3-Acetoxy-4’-isopropylbenzophenone is unique due to the presence of both the acetoxy and isopropyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for specific applications where these properties are advantageous .

生物活性

3-Acetoxy-4'-isopropylbenzophenone, a member of the benzophenone class, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by its unique structural features, which include an acetoxy group and an isopropyl substituent. These modifications may influence its interaction with biological targets, leading to various therapeutic effects.

- IUPAC Name : [3-(4-propan-2-ylbenzoyl)phenyl] acetate

- Molecular Formula : C₁₈H₁₈O₃

- Molecular Weight : 282.3 g/mol

- CAS Number : 890099-82-8

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. While detailed mechanisms remain under investigation, preliminary studies suggest that it may inhibit certain enzymes or receptors, modulating cellular processes and leading to observed biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential application in developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It appears to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. Inhibition of these enzymes can reduce the production of pro-inflammatory mediators such as prostaglandins, thereby alleviating inflammation-related symptoms .

Case Studies

- In Vitro Studies : A study evaluated the anti-inflammatory effects of several benzophenone derivatives, including this compound. The results indicated a significant reduction in COX enzyme activity compared to control groups, highlighting its potential as an anti-inflammatory agent .

- Antimicrobial Testing : Another research effort focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that it exhibited a broad spectrum of activity, with particular potency against Staphylococcus aureus and Escherichia coli .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Antimicrobial Activity | COX Inhibition | Notes |

|---|---|---|---|

| This compound | Moderate | Yes | Effective against multiple strains |

| 4'-Isopropylbenzophenone | Low | No | Less effective than acetoxy derivative |

| 3-Acetoxybenzophenone | Moderate | Yes | Similar properties but lacks isopropyl group |

Molecular Docking Studies

Computational studies have been performed to predict the binding affinity of this compound with key biological targets such as COX enzymes and various receptors. These studies utilize molecular docking techniques to simulate interactions at the molecular level, providing insights into how structural features influence biological activity .

特性

IUPAC Name |

[3-(4-propan-2-ylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-12(2)14-7-9-15(10-8-14)18(20)16-5-4-6-17(11-16)21-13(3)19/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHFJSJLSWYKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641644 | |

| Record name | 3-[4-(Propan-2-yl)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-82-8 | |

| Record name | 3-[4-(Propan-2-yl)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。